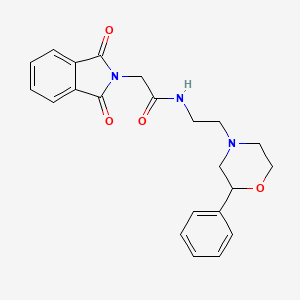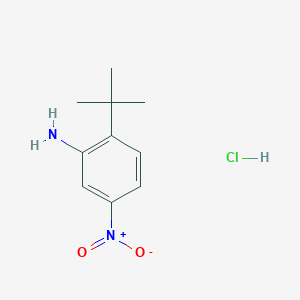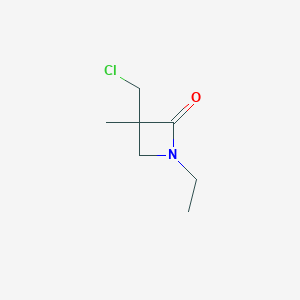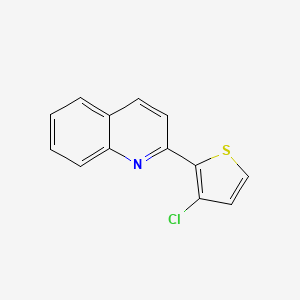![molecular formula C12H18O3 B2944531 Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate CAS No. 2445793-77-9](/img/structure/B2944531.png)
Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-oxospiro[33]heptane-6-carboxylate is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro[33]heptane core, which is a bicyclic system where two rings share a single carbon atom
Wirkmechanismus
Target of Action
Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is a synthetic compound with potential pharmaceutical applications . .
Mode of Action
The exact mode of action of Tert-butyl 2-oxospiro[3It is known to be used as a reagent in the preparation of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .
Biochemical Pathways
The specific biochemical pathways affected by Tert-butyl 2-oxospiro[3It is known that the compound can be used in the synthesis of pharmaceuticals .
Result of Action
The molecular and cellular effects of Tert-butyl 2-oxospiro[3It is known that the compound can be used in the synthesis of pharmaceuticals .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Tert-butyl 2-oxospiro[3It is recommended to store the compound in an inert atmosphere at 2-8°c .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Two efficient and scalable synthetic routes to tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate have been described. These methods involve the selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds . The synthesis typically starts with the preparation of key intermediates, followed by cyclization and functional group transformations under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the synthetic routes suggests that it can be produced in larger quantities using standard organic synthesis techniques. The use of inert gas and moisture-sensitive conditions is crucial to maintain the integrity of the compound during production .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to carboxylic acids or other higher oxidation states.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include secondary alcohols, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-catalyzed reactions and protein-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound with similar structural features but different functional groups.
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: A compound with additional nitrogen atoms in the ring system, offering different reactivity and applications.
Uniqueness
Tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate is unique due to its specific combination of a spirocyclic core, a ketone group, and a tert-butyl ester. This combination provides a balance of stability and reactivity, making it a versatile compound for various chemical transformations and applications .
Eigenschaften
IUPAC Name |
tert-butyl 2-oxospiro[3.3]heptane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-11(2,3)15-10(14)8-4-12(5-8)6-9(13)7-12/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCZDJIXYWQIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(C1)CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2944448.png)
![(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2944449.png)
![1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2944450.png)
![(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one](/img/structure/B2944451.png)
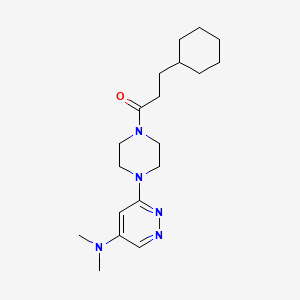
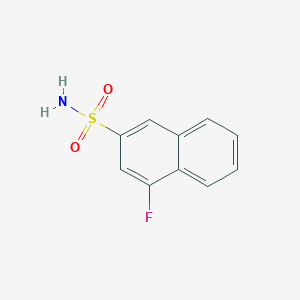
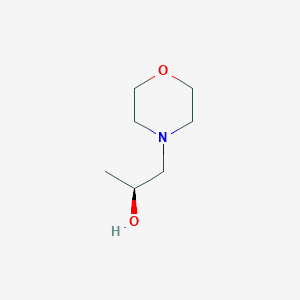
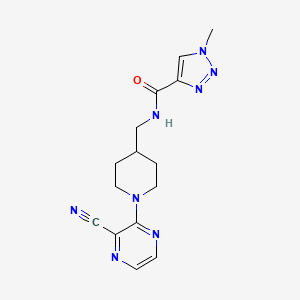
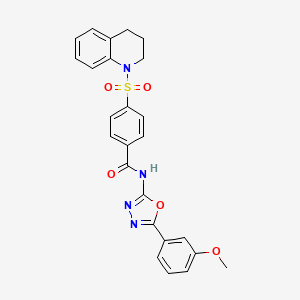
![N,N-Diethyl-1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B2944459.png)
